

1-(2-Aminoethyl)cyclobutan-1-ol molecular structure

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)cyclobutan-1-ol

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An In-depth Technical Guide to **1-(2-Aminoethyl)cyclobutan-1-ol**: Structure, Properties, and Synthetic Approaches

Disclaimer: Direct experimental data for **1-(2-Aminoethyl)cyclobutan-1-ol** is not readily available in the public domain. This guide has been compiled by leveraging data from structurally similar compounds, including aminocyclobutanol and N-substituted aminocyclobutanol derivatives. The information presented herein, particularly quantitative data and experimental protocols, should be considered predictive and requires experimental validation.

Introduction

1-(2-Aminoethyl)cyclobutan-1-ol is a unique bifunctional organic molecule featuring a cyclobutane ring, a tertiary alcohol, and a primary amino group. The strained four-membered ring provides a rigid scaffold, while the hydroxyl and amino functionalities offer sites for hydrogen bonding and further chemical modification. These structural characteristics make it and its analogs of significant interest to researchers in medicinal chemistry and drug development. Aminocyclobutanol derivatives have been explored for their potential as kinase inhibitors and as building blocks for more complex bioactive molecules.^[1] This document provides a comprehensive overview of the predicted molecular structure, physicochemical properties, potential synthetic routes, and expected analytical characteristics of **1-(2-Aminoethyl)cyclobutan-1-ol**, based on available data for analogous compounds.

Molecular Structure and Identifiers

The core of **1-(2-Aminoethyl)cyclobutan-1-ol** is a cyclobutane ring substituted at the C1 position with both a hydroxyl group and a 2-aminoethyl group.

Table 1: Predicted Molecular Identifiers for **1-(2-Aminoethyl)cyclobutan-1-ol**

Identifier	Value
IUPAC Name	1-(2-Aminoethyl)cyclobutan-1-ol
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.17 g/mol
Canonical SMILES	C1CC(C1)(CCN)O
InChI Key	(Predicted)
CAS Number	Not assigned

Physicochemical Properties

The physicochemical properties of **1-(2-Aminoethyl)cyclobutan-1-ol** are predicted based on its structure and data from similar compounds. The presence of both an amino and a hydroxyl group suggests it will be a polar molecule with some solubility in water, enhanced at acidic pH due to the protonation of the amino group.

Table 2: Predicted and Comparative Physicochemical Properties of Aminocyclobutanol Derivatives

Property	1-(2-Aminoethyl)cyclobutan-1-ol (Predicted)	1-(1-Aminoethyl)cyclobutan-1-ol[2]	2-Amino-1-methylcyclobutan-1-ol[3]	2-Aminocyclobutan-1-ol[4]
Molecular Formula	C ₆ H ₁₃ NO	C ₆ H ₁₃ NO	C ₅ H ₁₁ NO	C ₄ H ₉ NO
Molecular Weight (g/mol)	115.17	115.17	101.15	87.12
XlogP (Predicted)	-0.2	-0.2	-0.6	-0.8
Boiling Point (°C)	-	-	-	157.6 ± 33.0 (Predicted)[5]
Topological Polar Surface Area (Å ²)	46.3	46.3	46.3	46.3
Hydrogen Bond Donors	2	2	2	2
Hydrogen Bond Acceptors	2	2	2	2

Experimental Protocols

While a specific, validated synthesis for **1-(2-Aminoethyl)cyclobutan-1-ol** has not been published, a plausible synthetic route can be designed based on established methods for creating substituted cyclobutanol derivatives. A logical approach would be a nucleophilic addition of a protected aminoethyl nucleophile to cyclobutanone.

Proposed Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol

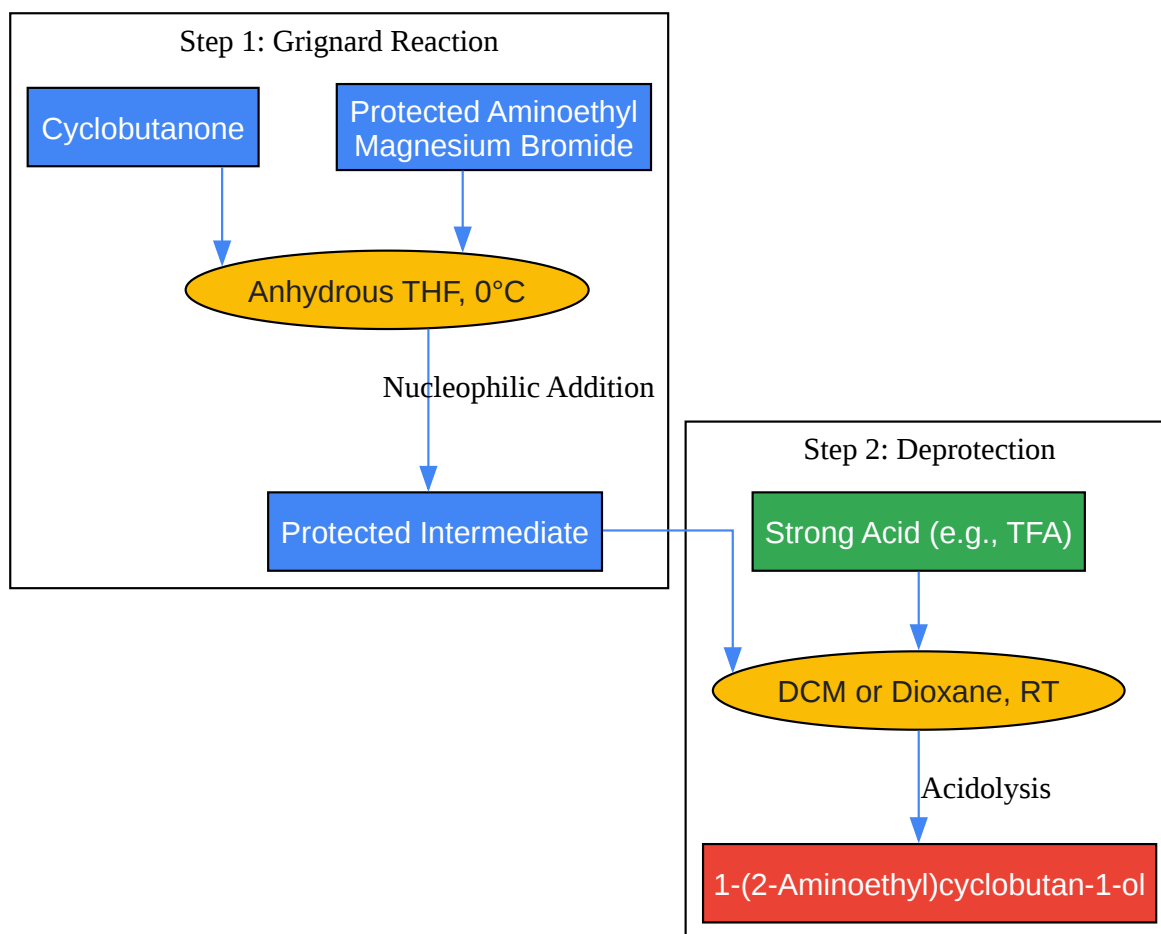
This proposed two-step synthesis involves the Grignard reaction of cyclobutanone with a protected 2-aminoethyl magnesium bromide, followed by deprotection.

Step 1: Synthesis of 1-(2-(tert-Butoxycarbonylamino)ethyl)cyclobutanol

- **Reagent Preparation:** Prepare the Grignard reagent from 2-(tert-Butoxycarbonylamino)ethyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** Cool a solution of cyclobutanone in anhydrous THF to 0 °C in an ice bath.
- **Addition:** Slowly add the prepared Grignard reagent to the cyclobutanone solution with continuous stirring.
- **Quenching:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection to Yield **1-(2-Aminoethyl)cyclobutan-1-ol**

- **Dissolution:** Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
- **Acidolysis:** Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, to the solution at 0 °C.
- **Reaction:** Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
- **Workup:** Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an appropriate organic solvent. Alternatively, for the hydrochloride salt, the solvent can be removed under reduced pressure.
- **Isolation:** Purify the final product through recrystallization or chromatography to yield **1-(2-Aminoethyl)cyclobutan-1-ol**.



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Caption: Proposed synthetic workflow for **1-(2-Aminoethyl)cyclobutan-1-ol**.

Analytical and Spectroscopic Data (Predicted)

No experimental spectra for **1-(2-Aminoethyl)cyclobutan-1-ol** are available. However, the expected features can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data for **1-(2-Aminoethyl)cyclobutan-1-ol**

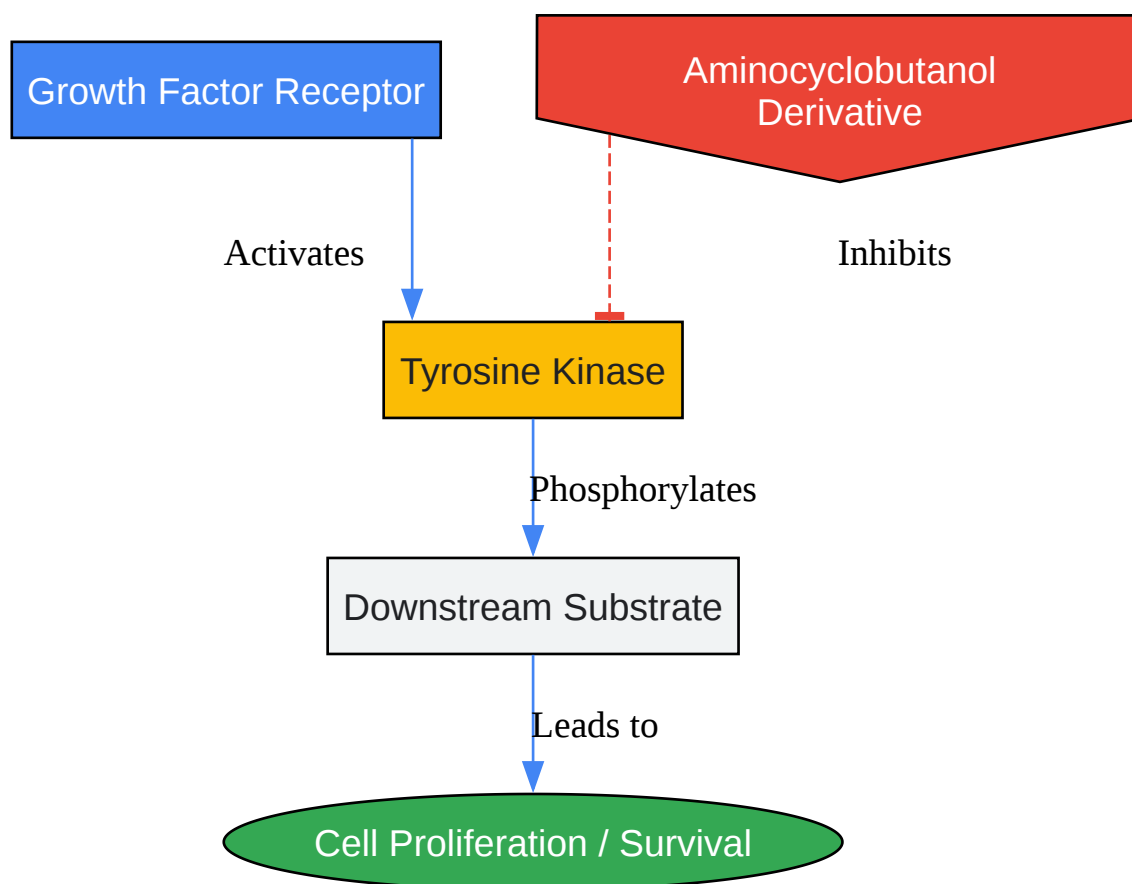
Technique	Predicted Features
^1H NMR	<ul style="list-style-type: none">- Cyclobutane protons: Complex multiplets in the range of δ 1.5-2.5 ppm. The protons of the cyclobutane ring would show complex splitting patterns due to their diastereotopic nature.[6]- Ethyl protons (-CH₂-CH₂-N): Two triplets, one for the methylene adjacent to the ring and one for the methylene adjacent to the amino group.- NH₂ and OH protons: Broad singlets, exchangeable with D₂O.
^{13}C NMR	<ul style="list-style-type: none">- Quaternary carbon (C-OH): A signal in the range of δ 70-85 ppm.- Cyclobutane carbons (-CH₂-): Signals in the aliphatic region, typically δ 15-40 ppm.- Ethyl carbons (-CH₂-CH₂-N): Two distinct signals in the aliphatic region.
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch: Broad peak around 3300-3400 cm⁻¹.- N-H stretch: Medium intensity peaks in the same region (3300-3400 cm⁻¹), potentially overlapping with the O-H stretch.- C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.- N-H bend: Peak around 1600 cm⁻¹.- C-O stretch: Strong peak around 1050-1150 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 115.- Fragmentation: Expect loss of water (M-18), loss of an ethylamine radical, and cleavage of the cyclobutane ring.

Potential Biological Activity and Applications

While the biological activity of **1-(2-Aminoethyl)cyclobutan-1-ol** itself has not been reported, the aminocyclobutanol scaffold is present in molecules with interesting pharmacological properties. Derivatives of cyclobutane have been investigated for their antitumor activity, potentially acting through mechanisms like apoptosis and cell cycle arrest.[1] The constrained

nature of the cyclobutane ring can be advantageous in drug design, helping to lock a molecule into a bioactive conformation.

Given that some related compounds have shown inhibitory effects on kinases, a hypothetical signaling pathway where a derivative of this molecule could act is presented below.^[1] This is a generalized representation and would require experimental validation.



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Caption: Hypothetical kinase inhibition pathway for an aminocyclobutanol derivative.

Conclusion

1-(2-Aminoethyl)cyclobutan-1-ol represents an intriguing, yet underexplored, molecular scaffold. Based on the chemistry of its analogs, it is predicted to be a polar, bifunctional molecule that can be synthesized from cyclobutanone. Its structural rigidity and the presence of key functional groups suggest that it could serve as a valuable building block in the synthesis of

novel compounds with potential applications in pharmacology and materials science. Further research is warranted to synthesize this compound and experimentally determine its properties and biological activities.

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